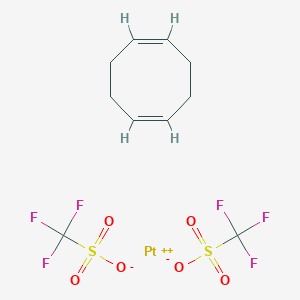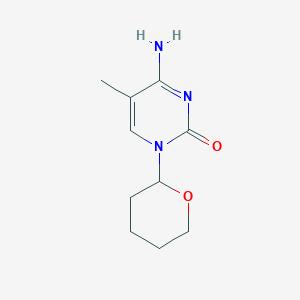
4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-5-methylpyrimidine with tetrahydro-2H-pyran-2-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents, acids, and bases are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Biology: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the synthesis of other organic molecules and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-methylpyrimidine: A simpler analog without the tetrahydro-2H-pyran-2-yl group.
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one: Lacks the amino group at the 4-position.
Uniqueness
4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one is unique due to the presence of both the amino and tetrahydro-2H-pyran-2-yl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Propiedades
Número CAS |
5580-93-8 |
|---|---|
Fórmula molecular |
C10H15N3O2 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
4-amino-5-methyl-1-(oxan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O2/c1-7-6-13(10(14)12-9(7)11)8-4-2-3-5-15-8/h6,8H,2-5H2,1H3,(H2,11,12,14) |
Clave InChI |
NJKPLUDGHXUSRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)N=C1N)C2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B12923068.png)
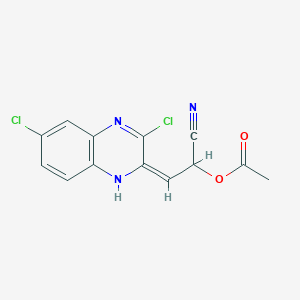
![5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone](/img/structure/B12923084.png)
![5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B12923091.png)

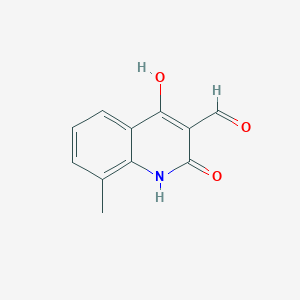
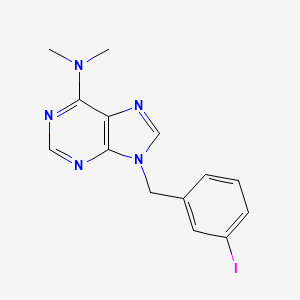

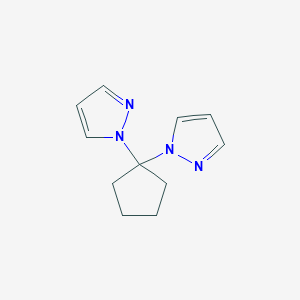

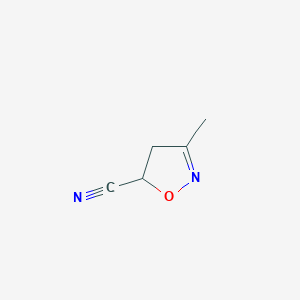
![N-{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}acetamide](/img/structure/B12923126.png)
